molecular formula C4H14Cl2N2O B2691627 N-(4-aminobutyl)hydroxylamine dihydrochloride CAS No. 2564-52-5

N-(4-aminobutyl)hydroxylamine dihydrochloride

Cat. No.: B2691627
CAS No.: 2564-52-5
M. Wt: 177.07
InChI Key: XGORLVAQSTYXLH-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)hydroxylamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₄Cl₂N₂O and a molecular weight of 177.07 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)hydroxylamine dihydrochloride typically involves the reaction of 4-aminobutylamine with hydroxylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobutylamine+hydroxylamine+hydrochloric acidN-(4-aminobutyl)hydroxylamine dihydrochloride\text{4-aminobutylamine} + \text{hydroxylamine} + \text{hydrochloric acid} \rightarrow \text{this compound} 4-aminobutylamine+hydroxylamine+hydrochloric acid→N-(4-aminobutyl)hydroxylamine dihydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamines or amines.

Scientific Research Applications

N-(4-aminobutyl)hydroxylamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

N-(4-aminobutyl)hydroxylamine dihydrochloride can be compared with other similar compounds, such as:

  • N-(3-aminopropyl)hydroxylamine dihydrochloride
  • N-(5-aminopentyl)hydroxylamine dihydrochloride

Uniqueness

The unique aspect of this compound lies in its specific chain length and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

List of Similar Compounds

  • N-(3-aminopropyl)hydroxylamine dihydrochloride
  • N-(5-aminopentyl)hydroxylamine dihydrochloride
  • N-(2-aminoethyl)hydroxylamine dihydrochloride

Properties

IUPAC Name

N-(4-aminobutyl)hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-6-7;;/h6-7H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGORLVAQSTYXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNO)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-52-5
Record name N-(4-aminobutyl)hydroxylamine dihydrochloride
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